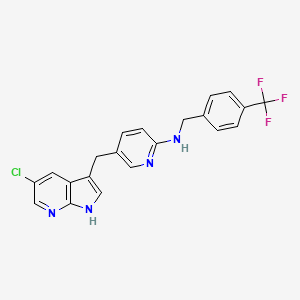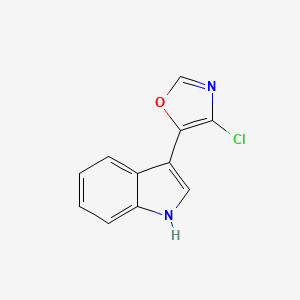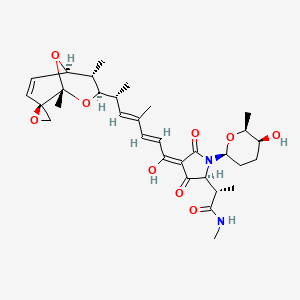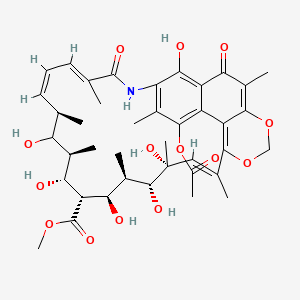
SYN-UP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SYN-UP is a fibrinolysis inhibitor.
Aplicaciones Científicas De Investigación
Integration of Robotics and Neuroscience
The concept of 'synergy', meaning 'working together', has been extensively used in neuroscience for understanding neural control of movement and for applications in neuro-rehabilitation. Robotics has applied the synergy framework for innovative design in hardware and controllers, influencing biomedical applications like myoelectric hand prostheses, haptics research devices, and human hand kinematics sensors. This multidisciplinary cooperation has led to a new conceptualization of synergy-based robotics (Santello et al., 2016).
Synergy in Science Learning
Interdisciplinary Partnership in Education
Synergy in science learning arises from combining separate educational elements, such as content from Engineering and Liberal Arts, research-based pedagogy, and dynamic classroom implementation. This approach creates a combined impact greater than individual efforts, enhancing the quality of Science, Technology, Engineering, and Mathematics (STEM) education (Zollman et al., 2009).
Synergetics in Management
Synergetics in Interdisciplinary Research
Synergetics, a field intersecting various disciplines, focuses on the cooperation of system parts to produce macroscopic spatial, temporal, or functional structures. It's applicable to both deterministic and stochastic processes, providing insights into complex system behaviors (Haken, 1984).
Scientific Collaboration Networks
Enhancing Research Collaboration
SCI-synergy, an online tool, enhances views of scientific collaboration networks, focusing on co-authorship and relationships within research programs. This tool helps understand patterns in scientific cooperation, essential for advancing collaborative research efforts (Costa et al., 2022).
Synergism in Complex Systems
Role in Evolution of Complex Systems
Synergy, defined as interdependent effects produced by multiple parts, is ubiquitous in nature and human societies. It plays a crucial role in the evolution of complex systems, providing a functional basis for this development. Recognizing synergistic effects can help in conceptualizing and designing complex biological systems (Corning, 1998).
Synergy in Research Management
Improving University Research Management
Synergetics emphasizes that open systems can transition from disorder to order through effective synergy. Addressing issues in scientific research management, like weak synergies and poor self-organization, through synergetics can enhance research outcomes (Gao Songyuan, 2010).
Synergy in International Scientific Collaboration
Impact on Research Internationalization
The internationalization of research, indicated by collaboration and researcher mobility, is influenced by synergy and difference effects between countries. Synergy effects imply that countries with rich research environments tend to collaborate more, leading to qualified research output convergence (Kato & Ando, 2017).
Propiedades
Número CAS |
727989-92-6 |
|---|---|
Nombre del producto |
SYN-UP |
Fórmula molecular |
C28H33N5O5S |
Peso molecular |
551.66 |
Nombre IUPAC |
(S)-N-(4-carbamimidoylbenzyl)-2-((R)-3-hydroxy-2-((phenylmethyl)sulfonamido)propanamido)-4-phenylbutanamide |
InChI |
InChI=1S/C28H33N5O5S/c29-26(30)23-14-11-21(12-15-23)17-31-27(35)24(16-13-20-7-3-1-4-8-20)32-28(36)25(18-34)33-39(37,38)19-22-9-5-2-6-10-22/h1-12,14-15,24-25,33-34H,13,16-19H2,(H3,29,30)(H,31,35)(H,32,36)/t24-,25+/m0/s1 |
Clave InChI |
BKTRHCGXWUYGAQ-LOSJGSFVSA-N |
SMILES |
O=S(CC1=CC=CC=C1)(N[C@H](CO)C(N[C@@H](CCC2=CC=CC=C2)C(NCC3=CC=C(C(N)=N)C=C3)=O)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SYNUP, SYN UP; SYN-UP; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1-Adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B611015.png)
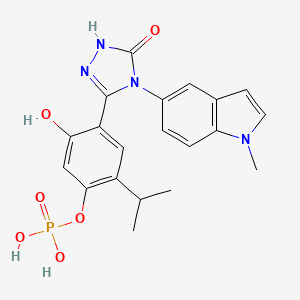
![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)
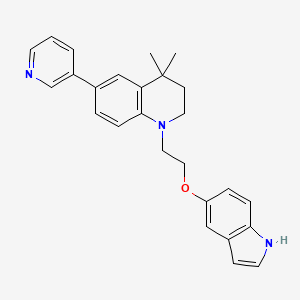
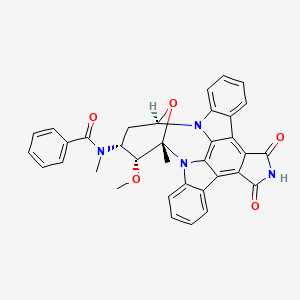

![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)
